molecular formula C17H23NO4 B6334637 tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate CAS No. 1243198-96-0

tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

Cat. No. B6334637
CAS RN: 1243198-96-0
M. Wt: 305.4 g/mol
InChI Key: WIAPYPPGIDQQPV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 164919-13-5 . It has a molecular weight of 277.36 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular weight is 277.36 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized for its crystal structure, demonstrating its potential in crystallography and molecular design (Naveen et al., 2007).
  • Its structural analysis, including crystallography and molecular conformation studies, contributes to the understanding of molecular interactions and bonding (Mohammat et al., 2008).

Chemical Synthesis and Reactivity

  • Research has been conducted on the synthesis of this compound and its analogs, providing insights into organic synthesis techniques and reaction mechanisms (Yuan et al., 2010).
  • Studies on the reactions of similar compounds with singlet oxygen have yielded valuable information on organic reaction pathways and synthesis of pyrrole precursors (Wasserman et al., 2004).

Pharmaceutical and Medicinal Chemistry

  • The compound has been utilized in the development of asymmetric syntheses, which is significant for the creation of chiral drug molecules (Chung et al., 2005).
  • It has served as an intermediate in the synthesis of pharmaceutical compounds, demonstrating its role in drug discovery and development (Çolak et al., 2021).

Materials Science

  • Its derivatives have been explored for their potential in the synthesis of polymers and materials with specific properties (Hsiao et al., 2000).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities observed for compounds containing piperazine rings . Additionally, its use as an intermediate in the synthesis of other novel organic compounds could be further explored .

properties

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)12-7-9-13(10-8-12)15(19)21-4/h7-10,14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAPYPPGIDQQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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